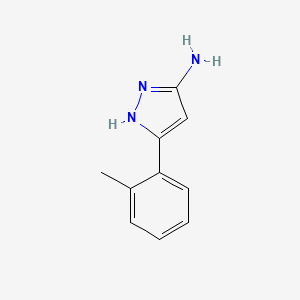

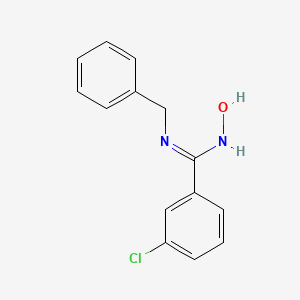

3-Amino-5-(2-methylphenyl)-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

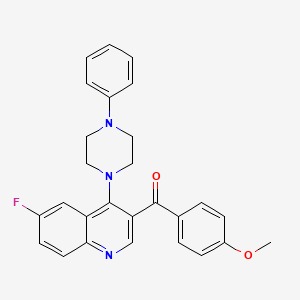

The synthesis of pyrazole derivatives, including 3-Amino-5-(2-methylphenyl)-1H-pyrazole, often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. Various methodologies have been developed to introduce different substituents onto the pyrazole ring, aiming to achieve selective functionalization and access a wide array of pyrazole derivatives with tailored properties. Notably, the synthesis can be tuned to introduce specific substituents like the amino and 2-methylphenyl groups, enabling the precise design of molecules for desired applications (Shestopalov, Emelianova, & Nesterov, 2003).

Molecular Structure Analysis

The molecular structure of this compound is characterized by X-ray crystallography, revealing the spatial arrangement of atoms and the geometry of the pyrazole ring. The presence of substituents like the amino and 2-methylphenyl groups influences the molecular geometry, electronic distribution, and intermolecular interactions, which are crucial for understanding the compound's reactivity and physical properties. Crystallographic studies provide insights into the compound's solid-state structure, including hydrogen bonding patterns and molecular packing (Hayvalı, Unver, & Svoboda, 2010).

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, leveraging its reactive sites, such as the amino group, for further functionalization. It can act as a building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Its chemical properties are significantly influenced by the presence of electron-donating and electron-withdrawing groups, affecting its reactivity in nucleophilic and electrophilic attacks, respectively (Lee, Shen, Gutierrez, & Li, 2016).

Physical Properties Analysis

The physical properties of this compound, such as melting point, solubility, and stability, are crucial for its handling, storage, and application in various domains. These properties are determined by its molecular structure and intermolecular forces. Understanding these properties is essential for the compound's formulation and application in industrial processes (Kettmann, Lokaj, Milata, Černuchová, Loupy, & Vo‐Thanh, 2005).

Chemical Properties Analysis

The chemical properties of this compound, including acidity/basicity, reactivity towards various reagents, and participation in chemical reactions, are integral to its utility in synthesis and applications. Studies on its chemical behavior help in identifying its role as an intermediate in organic synthesis, its potential for derivatization, and its interactions with biological targets (Ibnaouf, Hussein, El-Khair, & Elzupir, 2019).

科学的研究の応用

Corrosion Inhibition

3-Amino-5-(2-methylphenyl)-1H-pyrazole derivatives have demonstrated significant potential as corrosion inhibitors. Research shows that these compounds are effective in preventing the dissolution of copper alloys in basic media and copper-iron alloys in hydrochloric acid solutions. Their efficiency as corrosion inhibitors is linked to the adsorption of these compounds on the metal surfaces, forming a protective layer. Studies also suggest that these compounds' efficiency can vary depending on their chemical structure (Sayed et al., 2018), (Mahmoud, 2005).

Antimicrobial Applications

Some derivatives of this compound exhibit strong antimicrobial properties. These compounds have shown higher antibacterial activities than conventional bactericide agents, making them promising for applications in antimicrobial treatments. Their effectiveness against both gram-positive and gram-negative bacteria has been highlighted in recent studies (Hassan et al., 2014).

Cytotoxicity and Anticancer Applications

Certain derivatives of this compound have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, such as Ehrlich Ascites Carcinoma (EAC) cells. This highlights the potential application of these compounds in cancer research and treatment (Hassan et al., 2014).

Application in Material Science

These compounds have also been utilized in material science, particularly in the development of antimicrobial cotton fabrics. The encapsulation of synthesized pyrazole-based compounds into liposomal chitosan emulsions for textile finishing has demonstrated effectiveness against bacterial strains, offering potential use in the development of antimicrobial textiles (Nada et al., 2018).

特性

IUPAC Name |

5-(2-methylphenyl)-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-7-4-2-3-5-8(7)9-6-10(11)13-12-9/h2-6H,1H3,(H3,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQCUZKXAXOTEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=NN2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50973452 |

Source

|

| Record name | 5-(2-Methylphenyl)-1,2-dihydro-3H-pyrazol-3-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50973452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57860-42-1 |

Source

|

| Record name | 5-(2-Methylphenyl)-1,2-dihydro-3H-pyrazol-3-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50973452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,8-dimethoxy-3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2493380.png)

![N-(1-cyanocyclohexyl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}amino)acetamide](/img/structure/B2493385.png)

![1-(3-Methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2493386.png)

![6-(4-fluorobenzyl)-4-(4-fluorophenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2493395.png)